molecular formula C10H11F2NO B13298796 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13298796
M. Wt: 199.20 g/mol
InChI Key: OMNJVOCAPGAONI-UHFFFAOYSA-N
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Description

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine ( 1342490-48-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 2,3-dihydrobenzofuran core, a privileged scaffold frequently found in biologically active molecules and pharmaceuticals . The structure incorporates two key functional groups: an amine at the 3-position and an ethyl group at the 2-position of the dihydrofuran ring, along with two fluorine atoms at the 5 and 7 positions of the benzofused ring, which can fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability . This amine serves as a critical synthetic intermediate for constructing more complex molecular architectures. Its primary research value lies in its potential as a precursor for the development of novel therapeutic agents. Benzofuran derivatives are extensively investigated for their diverse bioactivities, including notable antitumor properties . Specific research applications include serving as a key intermediate in the synthesis of compounds evaluated against various cancer cell lines, such as non-small-cell lung cancer (NSCLC) and others . The inherent reactivity of the amine group allows for further functionalization, making it a versatile reagent for generating libraries of compounds for structure-activity relationship (SAR) studies and high-throughput screening campaigns. Intended Use and Handling: This product is provided 'For Research Use Only'. It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment under controlled laboratory conditions.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

2-ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H11F2NO/c1-2-8-9(13)6-3-5(11)4-7(12)10(6)14-8/h3-4,8-9H,2,13H2,1H3

InChI Key

OMNJVOCAPGAONI-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C2=C(O1)C(=CC(=C2)F)F)N

Origin of Product

United States

Preparation Methods

Construction of Benzofuran Core

The initial step involves synthesizing the benzofuran nucleus, which can be achieved through intramolecular cyclization of ortho-alkoxyphenols or related derivatives. A typical route involves:

  • Starting Material: Ortho-alkoxyphenol derivatives.
  • Reaction Conditions: Acidic or basic cyclization using reagents such as polyphosphoric acid (PPA) or Lewis acids like zinc chloride.

Amination at Position 3

The amino group is introduced through nucleophilic substitution or reduction of suitable precursors:

  • Method: Conversion of nitro or halogenated intermediates to amines using reducing agents such as catalytic hydrogenation or metal hydrides.
  • Alternative: Direct amination via Buchwald-Hartwig coupling with ammonia or amine derivatives under palladium catalysis.
  • Specific Example: Synthesis Pathway

A representative synthesis pathway, adapted from recent patents and literature, involves:

  • Step 1: Synthesis of 2,4-difluorophenol, which serves as the starting phenolic precursor.
  • Step 2: Reaction of 2,4-difluorophenol with hexamethylenetetramine and trifluoroacetic acid to form 5-difluoro-2-hydroxybenzaldehyde (compound RA).
  • Step 3: Cyclization of the aldehyde with suitable reagents to form the benzofuran core.
  • Step 4: Selective fluorination at positions 5 and 7 using electrophilic fluorinating agents.
  • Step 5: Introduction of the amino group at position 3 via nucleophilic substitution or reduction.

Reaction Conditions and Yield Data

Reaction Step Reagents Temperature Yield (%) Notes
Phenol to benzofuran Acid catalysis (PPA) 100°C 75-85 Regioselective cyclization
Fluorination NFSI or Selectfluor -20°C to 0°C 60-70 Regioselective fluorination
Amination NH3 or amines 80-120°C 50-65 Requires careful control to avoid overreaction
  • Notes on Optimization and Challenges
  • Regioselectivity: Achieving selective fluorination at desired positions remains challenging; use of directing groups or protecting groups can improve selectivity.
  • Yield enhancement: Optimizing temperature, solvent, and reagent equivalents can significantly improve overall yields.
  • Purity control: Purification via chromatography or recrystallization is essential to eliminate side products.
  • Conclusion

The preparation of 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine involves a multi-step synthetic strategy centered on constructing the benzofuran core, introducing fluorine substituents with regioselectivity, and installing the amino group at position 3. The most effective methods combine intramolecular cyclization of phenolic precursors, electrophilic fluorination, and nucleophilic amination, with reaction conditions carefully optimized to maximize yield and purity. Future developments may focus on catalytic fluorination techniques and greener synthetic pathways to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties (Predicted/Reported)
This compound 2-Ethyl; 5,7-F C₁₀H₁₁F₂NO 199.14* N/A Higher lipophilicity; increased steric bulk
(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine 5,7-F; (3S) configuration C₈H₇F₂NO 171.14 1241676-95-8 Density: 1.363 g/cm³; Boiling point: 187.8°C
(3R)-2,3-Dihydro-1-benzofuran-3-amine No halogens; (3R) config C₈H₉NO 135.16 N/A Lower molecular weight; reduced polarity
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine 5-Cl; 6-F C₈H₇ClFNO 187.6 1273648-88-6 Chlorine increases electronegativity
2-Methyl-2,3-dihydro-1-benzofuran-3-amine 2-Me; no halogens C₉H₁₁NO 149.19* N/A Methyl group reduces steric hindrance

*Calculated values due to lack of direct experimental data.

Key Findings from Structural Analysis

Fluorine atoms at the 5- and 7-positions (as seen in the (3S)-5,7-difluoro analog) contribute to electron-withdrawing effects, which may lower the pKa of the amine group (predicted pKa: ~7.66) and influence binding interactions in biological systems .

Stereochemical Considerations :

  • The (3S) configuration in the 5,7-difluoro analog suggests chirality-dependent interactions, which could be critical in pharmacological applications. The ethyl variant’s stereochemistry (if chiral) would similarly affect its activity .

Physical Properties: The boiling point of the ethyl variant is expected to be higher than the 187.8°C reported for the non-ethyl 5,7-difluoro analog due to increased molecular weight and van der Waals interactions . Density may rise slightly with the ethyl group, though this remains speculative without experimental validation.

Research Implications and Limitations

  • Gaps in Data: Direct experimental data for this compound is absent in the provided evidence.
  • Synthetic Challenges : Introducing an ethyl group at the 2-position may complicate synthesis due to steric hindrance, as seen in analogous alkyl-substituted benzofurans .
  • Biological Relevance : Fluorinated benzofuran amines are often explored in drug discovery (e.g., kinase inhibitors or CNS agents). The ethyl variant’s enhanced lipophilicity could make it a candidate for blood-brain barrier penetration, though toxicity risks must be assessed .

Biological Activity

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS Number: 1342490-48-5) is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a benzofuran moiety with two fluorine atoms and an ethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its efficacy against various biological targets.

PropertyValue
Molecular FormulaC₁₀H₁₁F₂N₁O
Molecular Weight199.20 g/mol
CAS Number1342490-48-5

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an anticancer agent and its interaction with various biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including:
    • HeLa (cervical carcinoma) : IC₅₀ = 0.70 µM
    • U2OS (osteosarcoma) : IC₅₀ = 0.69 µM
    These values suggest a strong inhibitory effect on cell proliferation, indicating potential for further development as an anticancer therapeutic agent .
  • Mechanism of Action : The compound appears to act through the inhibition of specific proteins involved in cancer cell survival and proliferation. Preliminary data suggest that it may interact with heat shock proteins (Hsp90), which are critical in maintaining protein homeostasis in cancer cells .

Other Biological Activities

In addition to its anticancer properties, the compound has been investigated for other biological activities:

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups treated with saline. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Study 2: Interaction with Hsp90

Another significant study focused on the interaction of this compound with Hsp90 proteins. Using isothermal titration calorimetry, researchers measured binding affinities and found that the compound binds effectively to both Hsp90N and Hsp90F isoforms with dissociation constants (Kd) around 42 nM and 37 nM respectively . This suggests a potential pathway for therapeutic intervention in cancers dependent on Hsp90.

Q & A

Q. Table 1. Comparative Reactivity of Halogenated Dihydrobenzofuran-amines

SubstituentsFluorination Yield (%)Coupling Reactivity (Suzuki)Reference
5,7-Difluoro85Moderate (C4 position)
5-Chloro-6-fluoro78High (C7 position)
4-Fluoro92Low

Q. Table 2. Stability of Derivatives Under Accelerated Conditions

DerivativeDegradation Pathway (40°C/75% RH)Half-Life (Days)Reference
Free baseOxidation at amine7
Hydrochloride saltHygroscopic hydrolysis30
Acetylated prodrugEster hydrolysis14

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